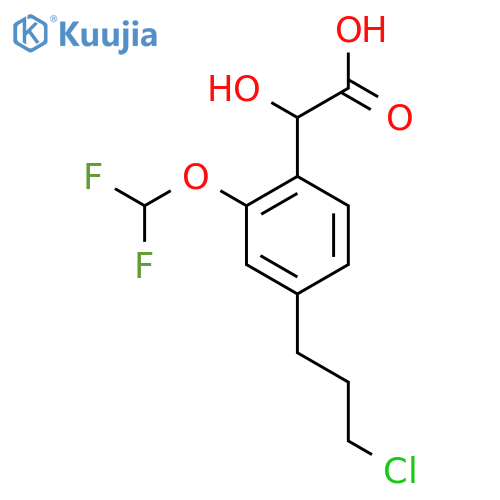Cas no 1806589-82-1 (4-(3-Chloropropyl)-2-(difluoromethoxy)mandelic acid)

1806589-82-1 structure
商品名:4-(3-Chloropropyl)-2-(difluoromethoxy)mandelic acid
CAS番号:1806589-82-1
MF:C12H13ClF2O4
メガワット:294.679030179977
CID:4941506
4-(3-Chloropropyl)-2-(difluoromethoxy)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3-Chloropropyl)-2-(difluoromethoxy)mandelic acid
-
- インチ: 1S/C12H13ClF2O4/c13-5-1-2-7-3-4-8(10(16)11(17)18)9(6-7)19-12(14)15/h3-4,6,10,12,16H,1-2,5H2,(H,17,18)
- InChIKey: JJIOZYISFGTXLG-UHFFFAOYSA-N
- ほほえんだ: ClCCCC1C=CC(C(C(=O)O)O)=C(C=1)OC(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 291
- トポロジー分子極性表面積: 66.8
- 疎水性パラメータ計算基準値(XlogP): 3
4-(3-Chloropropyl)-2-(difluoromethoxy)mandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015025277-250mg |
4-(3-Chloropropyl)-2-(difluoromethoxy)mandelic acid |
1806589-82-1 | 97% | 250mg |
494.40 USD | 2021-06-18 | |
| Alichem | A015025277-500mg |
4-(3-Chloropropyl)-2-(difluoromethoxy)mandelic acid |
1806589-82-1 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
| Alichem | A015025277-1g |
4-(3-Chloropropyl)-2-(difluoromethoxy)mandelic acid |
1806589-82-1 | 97% | 1g |
1,519.80 USD | 2021-06-18 |
4-(3-Chloropropyl)-2-(difluoromethoxy)mandelic acid 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
1806589-82-1 (4-(3-Chloropropyl)-2-(difluoromethoxy)mandelic acid) 関連製品
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量